REACTION_CXSMILES
|
[K+].[Br-].N1C2C=CC=CC=2C=C[CH:5]=N1.FC(F)(F)COC(C1N=C[N:23]2[C:29]3[CH:30]=[CH:31][C:32]([Br:34])=[CH:33][C:28]=3[C:27]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=3F)=[N:26]CC=12)=O.CCO[C:47]([CH3:49])=[O:48]>>[Br:34][C:32]1[CH:31]=[CH:30][C:29]2[NH:23][C:47](=[O:48])[CH:49]([CH3:5])[N:26]=[C:27]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)[C:28]=2[CH:33]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( 49 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=CC2=C1C=CC=C2
|
Name
|
( 48 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 44 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 46 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC(=O)C=1N=CN2C1CN=C(C1=C2C=CC(=C1)Br)C1=C(C=CC=C1)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=CC2=C1C=CC=C2
|
Name
|
( 49 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=CC2=C1C=CC=C2
|
Name
|
( 25 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(NC(C(N=C2C2=CC=CC=C2)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |